molecular formula C53H88O22 B2930628 ardisicrenoside A CAS No. 160824-52-2

ardisicrenoside A

Cat. No.: B2930628
CAS No.: 160824-52-2
M. Wt: 1077.265
InChI Key: LTTSWSWZQNISIB-XKRJIVFHSA-N
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Description

Ardisicrenoside A is a triterpenoid saponin isolated from the roots of the plant Ardisia crenata. This compound belongs to a class of natural products known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties . This compound has garnered significant interest in the scientific community due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ardisicrenoside A typically involves extraction from the roots of Ardisia crenata. The roots are first defatted using petroleum ether, followed by extraction with chloroform and methanol. The methanol extract is then subjected to chromatography using various techniques such as Diaion HP-20, silica gel, and octadecyl silica gel. Further purification is achieved through repeated high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods: While the extraction method described above is suitable for laboratory-scale preparation, industrial production would require optimization for higher yield and purity. This could involve scaling up the extraction process, improving the efficiency of chromatographic techniques, and ensuring consistent quality control measures.

Chemical Reactions Analysis

Types of Reactions: Ardisicrenoside A undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationship.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic hydrolysis can be used to break down this compound into its aglycone and sugar components.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.

    Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone, often using glycosyl donors and catalysts under specific conditions.

Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which can be further studied for their biological activities .

Scientific Research Applications

Mechanism of Action

Ardisicrenoside A exerts its effects through various molecular targets and pathways. It inhibits the activity of cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to increased levels of cAMP in cells. This elevation in cAMP levels results in the modulation of various cellular processes, including inflammation and cell proliferation. Additionally, this compound interacts with specific receptors and enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Ardisicrenoside A is structurally similar to other triterpenoid saponins isolated from Ardisia crenata, such as ardisicrenoside C, ardisicrenoside D, and ardisicrenoside H. it is unique in its specific glycosylation pattern and biological activities. For instance:

These differences highlight the uniqueness of this compound and its potential for specific therapeutic applications.

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(3S,4S,5R,6S)-4-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-2-hydroxy-20-(hydroxymethyl)-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H88O22/c1-23-32(58)36(62)39(65)43(69-23)75-42-38(64)34(60)25(19-55)71-46(42)72-26-20-67-45(41(35(26)61)74-44-40(66)37(63)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h23-46,54-66H,8-22H2,1-7H3/t23-,24+,25+,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36+,37-,38-,39+,40+,41+,42+,43-,44-,45-,46-,48-,49-,50+,51-,52+,53-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTSWSWZQNISIB-LLEYBADXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3COC(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)CO)CO9)O)C)C)C)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CO[C@H]([C@@H]([C@H]3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CC[C@@]89[C@@H]1C[C@@](CC[C@]1(CO8)[C@@H](C[C@]9([C@@]7(CC[C@H]6C5(C)C)C)C)O)(C)CO)C)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H88O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1077.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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